molecular formula C20H16FN3OS B14971830 6-(4-fluorophenyl)-3-methyl-N-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

6-(4-fluorophenyl)-3-methyl-N-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B14971830
M. Wt: 365.4 g/mol
InChI Key: BCJGJTADQRDKLJ-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-3-methyl-N-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a methylphenyl group attached to the imidazo[2,1-b][1,3]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-3-methyl-N-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with appropriate bromo ketones under microwave activation. The reaction is carried out in a solvent such as dimethylformamide (DMF) and is monitored by thin-layer chromatography (TLC) using a chloroform and methanol mixture as the eluent . The reaction conditions include irradiation in a microwave oven for 4-7 minutes at 640 watts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach involves scaling up the laboratory synthesis procedures while ensuring proper control of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-3-methyl-N-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Molecular docking studies have shown that the compound can form stable complexes with target proteins, further elucidating its mechanism of action .

Comparison with Similar Compounds

6-(4-fluorophenyl)-3-methyl-N-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical properties and biological activities

Properties

Molecular Formula

C20H16FN3OS

Molecular Weight

365.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-methyl-N-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C20H16FN3OS/c1-12-3-9-16(10-4-12)22-19(25)18-13(2)24-11-17(23-20(24)26-18)14-5-7-15(21)8-6-14/h3-11H,1-2H3,(H,22,25)

InChI Key

BCJGJTADQRDKLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C

Origin of Product

United States

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